molecular formula C6H2ClF3IN B1588904 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine CAS No. 887707-25-7

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine

Cat. No. B1588904
M. Wt: 307.44 g/mol
InChI Key: KUASPTUGCBGXAE-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine is a chemical compound with the molecular weight of 307.44 . It is used as a pharmaceutical intermediate and as an advanced chemical intermediate .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine, is a topic of active research. They are key structural motifs in active agrochemical and pharmaceutical ingredients . The chloride can be transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine can be represented by the SMILES string FC(F)(F)c1cnc(Cl)c(I)c1 .


Chemical Reactions Analysis

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine is used as an intermediate in various chemical reactions. For example, it is used in the synthesis of fluazinam, a crop-protection product .


Physical And Chemical Properties Analysis

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine is a pale-yellow to yellow-brown solid . It is slightly soluble in water .

Scientific Research Applications

Halogen Exchange and Electrophilic Substitutions

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine is used in halogen exchange and electrophilic substitution reactions. For instance, 2-chloro-6-(trifluoromethyl)pyridine can be transformed into its 3-iodo derivative, which then can be isomerized to afford 2-chloro-4-iodo-6-(trifluoromethyl)pyridine. These compounds are utilized as starting materials for further chemical manipulations involving halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).

Synthesis and Characterization

The synthesis and characterization of novel interaction products of 5-trifluoromethyl-pyridine-2-thione with iodine have been explored. These compounds are of interest due to their potential as antithyroid drugs, exhibiting unique structural and spectroscopic properties (Chernov'yants et al., 2011).

Functionalization of Pyridines

Functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines is another area of application. These pyridines are converted into various carboxylic acids and other derivatives, demonstrating the versatility of 2-chloro-5-iodo-3-(trifluoromethyl)pyridine in synthetic chemistry (Cottet et al., 2004).

Preparation of Boronic Acids

The preparation of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, using 2-chloro-4-iodo-5-trifluoromethyl pyridine as the raw material, is another significant application. This process involves reactions with n-butyl lithium reagent under specific conditions, yielding products with high purity and yield (Liu Guoqua, 2014).

Pyridine Synthesis Principles

The synthesis reaction principles of 2-chloro-3-(trifluoromethyl)pyridine have been analyzed, highlighting the factors that determine the feasibility of side-chain chlorination in synthesis reactions (Liu Guang-shen, 2014).

Trifluoromethyl-Substituted Pyridines

The preparation of trifluoromethyl-substituted pyridines from iodopyridines by displacement of iodide by (trifluormethyl)copper generated in situ is another application. This method has been extended successfully to the pyridine series, demonstrating the utility of 2-chloro-5-iodo-3-(trifluoromethyl)pyridine in generating trifluoromethylated compounds (Cottet & Schlosser, 2002).

Safety And Hazards

This compound is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine and its derivatives have found applications in the agrochemical and pharmaceutical industries. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-chloro-5-iodo-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3IN/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUASPTUGCBGXAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467658
Record name 2-chloro-5-iodo-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine

CAS RN

887707-25-7
Record name 2-chloro-5-iodo-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-iodo-3-(trifluoromethyl)pyridin-2-ol (53 g, 0.18 mmol) and POCl3 (67 mL, 0.73 mmol) in DMF (50 mL) was heated to 110° C. for 4 h. The reaction mixture was cooled to room temperature and then slowly poured into an ice/water bath. The brown solid was filtered and washed with water. It was then dissolved in DCM, washed with an aqueous saturated solution of sodium thiosulfate (2×), dried over sodium sulfate, and concentrated to dryness to afford 47 g of 2-chloro-5-iodo-3-(trifluoromethyl)pyridine as a pale yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 8.79 (d, 1H), 8.29 (d, 1H).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To an ice-cold mixture of POCl3 (1.60 mL) and DMF (1 mL) in a microwave vial, 5-iodo-3-trifluoromethyl-2-pyridinol (1 g, 3.47 mmol) is added. The vial is sealed and heated 20 min at 110° C. The reaction mixture cooled at room temperature is poured into ice cold water. The product precipitates. The precipitate is filtered, washed with cold water and dried to afford 661 mg (62%) of a light brown powder.
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Yield
62%

Synthesis routes and methods IV

Procedure details

A solution of 2-hydroxy-3-(trifluoromethyl)pyridine C in a mixture of N-iodosuccinimide (NIS), acetonitrile, and dimethylformamide (DMF) is heated at 80° C. for 2 hours to produce 2-hydroxy-3-trifluoromethyl-5-(iodo)pyridine I (greater than 80% yield). The 2-hydroxy-3-trifluoromethyl-5-(iodo)pyridine I is then mixed with POCl3 in DMF and heated to 130° C. in a microwave for 20 minutes to produce 2-chloro-3-trifluoromethyl-5-(iodo)pyridine J (yield of 50 to 55%). The 2-chloro-3-trifluoromethyl-5-(iodo)pyridine K is reacted in a solution of pMBnNH2, palladium(II) acetate, 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), triethylamine, and cesium carbonate in toluene to produce 5-((4-methoxyphenyl))methylamino)-2-chloro-3-(trifluoromethyl)pyridine K (yield of 40%). The 5-((4-methoxyphenyl))methylamino)-2-chloro-3-(trifluoromethyl)pyridine K is reacted in a solution of zinc cyanide, tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), and 1,1′-bis(diphenylphosphino)ferrocene (dppf) in DMF to provide 5-(4-methoxybenzylamine)-2-cyano-3-(trifluoromethyl)pyridine K (yield of 92%). The 5-(4-methoxybenzylamine)-2-cyano-3-(trifluoromethyl)pyridine K is reacted in a solution of dichloromethane and trifluoroacetic acid to provide 2-cyano-3-trifluoromethyl-5-(amino)pyridine H (yield greater than 95%). The 2-cyano-3-trifluoromethyl-5-(amino)pyridine H is reacted with thiophosgene in water at 25° C. for 2 hours to provide 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile A (yield of 74% to 95%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Reviriego - Drugs of the Future, 2015 - access.portico.org
Prostate cancer is the second leading cause of death among cancer-affected men. The lifetime risk of developing prostate cancer can be higher than 10%, although the incidence varies …
Number of citations: 2 access.portico.org
N Compagne, JC Jiménez-Castellanos… - European Journal of …, 2023 - Elsevier
Multidrug–resistant Escherichia coli is a continuously growing worldwide public health problem, in which the well-known AcrAB-TolC tripartite RND efflux pump is a critical driver. We …
Number of citations: 1 www.sciencedirect.com
JY Zhang, LJ Zhao, YT Wang - European Journal of Medicinal Chemistry, 2023 - Elsevier
Prostate cancer is a prevalent form of cancer that primarily affects men, with a high incidence and mortality rate. It is the second most common cancer among males, following lung …
Number of citations: 3 www.sciencedirect.com

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